Cas no 917900-37-9 ([1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid)

[1-(Dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid is a specialized boronic acid derivative featuring a trifluoromethyl-substituted pyrazole core and a dimethylsulfamoyl functional group. This compound is of significant interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid moiety, which facilitates the formation of carbon-carbon bonds. The trifluoromethyl group enhances electrophilic reactivity and metabolic stability, while the dimethylsulfamoyl substituent may influence solubility and binding interactions. Its well-defined structure makes it a valuable intermediate for pharmaceutical and agrochemical applications, enabling the synthesis of complex heterocyclic frameworks. High purity and consistent performance are key advantages for research and industrial use.
[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid structure
917900-37-9 structure
Product Name:[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
CAS No:917900-37-9
MF:C6H9BF3N3O4S
MW:287.024570226669
MDL:MFCD18427616
CID:782792
PubChem ID:59446682
Update Time:2025-10-24

[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,B-[1-[(dimethylamino)sulfonyl]-3-(trifluoromethyl)-1H-pyrazol-4-yl]-
    • [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
    • 1-(N,N-Dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid
    • [1-(Dimethylsulfamoyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
    • (1-(N,N-Dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
    • SCHEMBL13215177
    • JVFGHRKQZUKABG-UHFFFAOYSA-N
    • 1-(dimethylsulfamoyl)-3-(trifluoromethyl)pyrazol-4-ylboronic acid
    • P19896
    • 917900-37-9
    • SY270442
    • MFCD18427616
    • BS-42989
    • 1-(N,N-Dimethylsulfamoyl)-3-(trifluoromethyl)pyrazole-4-boronic Acid
    • MDL: MFCD18427616
    • Inchi: 1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-3-4(7(14)15)5(11-13)6(8,9)10/h3,14-15H,1-2H3
    • InChI Key: JVFGHRKQZUKABG-UHFFFAOYSA-N
    • SMILES: S(N(C)C)(N1C=C(B(O)O)C(C(F)(F)F)=N1)(=O)=O

Computed Properties

  • Exact Mass: 287.0358916g/mol
  • Monoisotopic Mass: 287.0358916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104

[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid Pricemore >>

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[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:917900-37-9)[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
Order Number:A1094099
Stock Status:in Stock
Quantity:100mg/250mg/500mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:11
Price ($):248.0/397.0/662.0/991.0/2973.0
Email:sales@amadischem.com

Additional information on [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid

Recent Advances in the Application of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid (CAS: 917900-37-9) in Chemical Biology and Drug Discovery

The boronic acid derivative [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid (CAS: 917900-37-9) has emerged as a promising scaffold in chemical biology and medicinal chemistry due to its unique structural and functional properties. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutics, particularly in the areas of enzyme inhibition, targeted drug delivery, and proteolysis-targeting chimeras (PROTACs). This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid via a palladium-catalyzed Miyaura borylation reaction, achieving yields exceeding 85%. The compound's stability in physiological conditions was significantly improved through the introduction of the dimethylsulfamoyl group, addressing previous limitations of boronic acid derivatives in aqueous environments. This advancement has opened new possibilities for its use in biological systems.

In the realm of enzyme inhibition, researchers at the Scripps Research Institute have recently utilized this boronic acid derivative as a key component in developing potent inhibitors of serine proteases, particularly thrombin and factor Xa. The trifluoromethyl group at the 3-position of the pyrazole ring was found to enhance binding affinity through favorable hydrophobic interactions with the S1 pocket of these enzymes. Molecular dynamics simulations revealed that the boronic acid moiety forms reversible covalent bonds with the catalytic serine residue, achieving inhibition constants (Ki) in the low nanomolar range.

The compound's application in PROTAC technology has shown particular promise. A 2024 study in Nature Chemical Biology reported the successful design of BRD4-degrading PROTACs incorporating [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid as the warhead. The dimethylsulfamoyl group was found to improve cellular permeability while maintaining the necessary physicochemical properties for effective protein degradation. These PROTACs demonstrated remarkable selectivity and potency in various cancer cell lines, with DC50 values below 10 nM.

Recent pharmacokinetic studies have further elucidated the compound's drug-like properties. The presence of both the boronic acid and sulfamoyl groups creates a unique balance of hydrophilicity and lipophilicity, resulting in favorable oral bioavailability (F = 65% in rat models) and plasma protein binding characteristics. Metabolism studies indicate that the trifluoromethyl group enhances metabolic stability, with the primary route of clearance being renal excretion of unchanged drug.

Ongoing clinical investigations are exploring the therapeutic potential of derivatives based on this scaffold. Phase I trials of a BTK inhibitor incorporating this boronic acid moiety have shown promising results in B-cell malignancies, with minimal off-target effects observed. The compound's ability to form stable complexes with biological targets while maintaining favorable safety profiles positions it as a valuable tool for future drug development efforts.

In conclusion, [1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid represents a significant advancement in boronic acid chemistry with wide-ranging applications in drug discovery. Its unique combination of chemical stability, biological activity, and favorable pharmacokinetic properties makes it particularly valuable for the development of next-generation therapeutics. Future research directions may focus on expanding its utility in targeted protein degradation and exploring its potential in non-oncological indications such as inflammatory and neurodegenerative diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:917900-37-9)[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid
A1094099
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/1g/5g
Price ($):248.0/397.0/662.0/991.0/2973.0
Email